3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole
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Overview
Description
Compound V(S) is an aromatic ether.
Scientific Research Applications
Isoxazole Derivatives in Neuroprotection and Receptor Antagonism
- Isoxazole derivatives have shown potential in neuroprotection. For instance, certain compounds, such as 2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid (AMOA), derived from isoxazole amino acids, have exhibited abilities to antagonize excitatory amino acid (EAA) receptors. These antagonists have been found to protect rat striatal neurons from neurotoxic effects, highlighting their potential in neurological research and therapies (Krogsgaard‐Larsen et al., 1991).
Scaffold for Highly Functionalized Isoxazoles
- Isoxazole derivatives serve as convenient scaffolds for synthesizing highly functionalized isoxazoles. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been explored for creating a range of diverse and functional isoxazole-based compounds (Ruano et al., 2005).
Radiochemical Synthesis
- Isoxazole derivatives are also significant in radiochemical synthesis. An example is the synthesis of [14C]WIN 54954, an isoxazole derivative, which has implications in radiochemical studies and the development of radiolabeled compounds (Ellames & Kunec, 1991).
Antifungal Agents
- Certain isoxazole derivatives have been identified as potential antifungal agents. Derivatives like 3-(substituted phenyl)-3-(1H-1,2,4-triazol-1-yl)methyl-2-methyl-5-[(substituted phenoxy)methyl]isoxazolidine have shown effectiveness against fungal infections (Bennett et al., 1988).
Antibacterial Applications
- Research into isoxazole derivatives has also extended into antibacterial applications. Novel indole–isoxazole–triazole conjugates, for example, have been synthesized and evaluated for their antibacterial activities, demonstrating the versatility of isoxazole compounds in addressing bacterial infections (Prashanthi et al., 2021).
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methyl-5-[5-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-1,2-oxazole |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-18(24-21-14)6-4-3-5-11-22-17-9-7-16(8-10-17)19-20-15(2)13-23-19/h7-10,12,15H,3-6,11,13H2,1-2H3 |
InChI Key |
UXIYKMARWUSIKU-UHFFFAOYSA-N |
SMILES |
CC1COC(=N1)C2=CC=C(C=C2)OCCCCCC3=CC(=NO3)C |
Canonical SMILES |
CC1COC(=N1)C2=CC=C(C=C2)OCCCCCC3=CC(=NO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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